molecular formula C8H4BrClNNa2O4P B2731004 Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate CAS No. 404366-59-2

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate

Cat. No.: B2731004
CAS No.: 404366-59-2
M. Wt: 370.43
InChI Key: YSYZSUYFGCLJJB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is a chemical compound known for its significant applications in biochemical and molecular biology research. This compound is often used as a substrate in enzyme assays, particularly for phosphatase activity, due to its ability to produce a colored product upon enzymatic reaction .

Scientific Research Applications

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The compound is used for visualizing areas of alkaline phosphatase activity. Hydrolysis of the phosphate group on 5-Bromo-6-chloro-3-indoxyl phosphate by alkaline phosphatase generates an insoluble indigo compound .

Safety and Hazards

When handling Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The compound has been used as a useful reagent in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways . Its use in these areas is likely to continue and expand as researchers find new applications for this versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate, typically involves the functionalization of the indole ring. One common method includes the bromination and chlorination of the indole nucleus followed by phosphorylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation can lead to the formation of indole-3-carboxylic acid .

Comparison with Similar Compounds

Uniqueness: Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is unique due to its specific substitution pattern, which enhances its reactivity and suitability as a substrate in phosphatase assays. Its ability to produce a distinct colored product upon enzymatic reaction makes it highly valuable in various research applications .

Properties

IUPAC Name

disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.2Na/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYZSUYFGCLJJB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClNNa2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.